![molecular formula C18H19N5O3S B6575514 ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate CAS No. 1105235-27-5](/img/structure/B6575514.png)
ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate
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Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (from the “ethyl … acetate” part), an amide group (from the “acetamido” part), and a sulfanyl group (from the “sulfanyl” part). It also contains a pyrazolo[3,4-d]pyridazine ring, which is a type of heterocyclic aromatic ring containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental analysis like X-ray crystallography, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group might undergo hydrolysis, the amide group might participate in condensation reactions, and the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be influenced by its functional groups .Future Directions
The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
ethyl 2-[[2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-16(25)10-19-15(24)11-27-18-17-14(12(2)21-22-18)9-20-23(17)13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMUWURRPSHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate |
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